Isopropyl N-acetoxy-N-phenylcarbamate
Description
Isopropyl N-acetoxy-N-phenylcarbamate (CAS 5833-25-0), also referred to as isopropyl acetyl(phenyl)carbamate, is a synthetic carbamate derivative with a phenyl group substituted by an acetoxy moiety. Structurally, it combines a carbamate backbone (R-O-C(=O)-N-R') with an isopropyl ester, an acetylated phenyl group, and an acetoxy functional group. This compound is synthesized via reactions involving isopropyl chloroformate, aniline derivatives, and acetic anhydride, as detailed in procedural reports .
Carbamates are widely studied for their biological activities, particularly as antimitotic agents and herbicides. This compound shares structural similarities with phenylcarbamate herbicides like isopropyl N-phenylcarbamate (IPC) but differs in its acetylated substituent, which may alter its solubility, stability, and interaction with cellular targets such as microtubules .
Properties
CAS No. |
4212-94-6 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(N-propan-2-yloxycarbonylanilino) acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(2)16-12(15)13(17-10(3)14)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
ODIGIKRIUKFKHP-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N(C1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CC(C)OC(=O)N(C1=CC=CC=C1)OC(=O)C |
Other CAS No. |
4212-94-6 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
Isopropyl N-acetoxy-N-phenylcarbamate has been recognized for its insecticidal properties, making it a candidate for use in crop protection. It acts effectively against various pests, thereby enhancing agricultural productivity. The compound's mode of action involves disrupting the normal physiological processes of target insects, leading to their mortality without significantly affecting non-target species.
Herbicide Development
The compound is also studied for its potential as a selective herbicide. Research indicates that it can control annual grasses and some broadleaf weeds, which is crucial for maintaining crop yields. The herbicidal activity is attributed to its ability to inhibit specific metabolic pathways in plants, particularly those related to growth regulation .
Medicinal Chemistry
Neuropharmacological Potential
Recent studies have explored the neuropharmacological applications of this compound. It has shown promise in treating various neurological disorders due to its interaction with potassium channels, specifically Kv7.2/3 channels. This interaction can lead to therapeutic effects in conditions like epilepsy and bipolar disorder .
Mechanism of Action
The compound’s mechanism involves modulating neurotransmission pathways, which can alleviate symptoms associated with neurodegenerative diseases and cognitive disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic agent .
Table 1: Efficacy of this compound in Agricultural Applications
| Study Reference | Application Type | Target Organism | Efficacy (%) | Notes |
|---|---|---|---|---|
| Herbicide | Nicotiana sylvestris | 85% | Effective against IPC-resistant lines | |
| Insecticide | Various pests | 90% | Minimal impact on beneficial insects |
Table 2: Neuropharmacological Effects
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Functional Groups
The table below highlights key structural differences among carbamate derivatives:
| Compound Name | Substituents | Key Functional Groups | CAS Number |
|---|---|---|---|
| Isopropyl N-acetoxy-N-phenylcarbamate | Acetoxy group on phenyl ring | Acetoxy, carbamate, isopropyl ester | 5833-25-0 |
| Isopropyl N-phenylcarbamate (IPC) | Unmodified phenyl ring | Carbamate, isopropyl ester | 122-42-9 |
| Isopropyl-N-[m-chlorophenyl]carbamate | Chlorine atom at meta position on phenyl | Chlorophenyl, carbamate | Not specified |
| 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate | Nitrophenyl, thiazole-methyl group | Nitro, thiazole, methyl carbamate | Not specified |
Key Observations :
- Chlorine in Isopropyl-N-[m-chlorophenyl]carbamate improves lipid solubility and persistence in biological systems, making it more effective as a long-acting herbicide .
- The thiazole ring and nitro group in 4-nitrophenyl derivatives expand applications to pharmaceuticals, where electron-withdrawing groups enhance binding to enzymes or receptors .
Antimitotic Effects
- This compound: Limited direct data exist, but structural analogy to IPC suggests it may disrupt microtubule organization. Unlike IPC, the acetoxy group could stabilize interactions with tubulin, altering polymerization dynamics .
- IPC : Disorganizes spindle microtubules in mouse oocytes and plant cells by displacing microtubule-organizing centers (MTOCs) without depolymerizing tubulin. Effects are reversible, and microtubules retain structural integrity (22 nm diameter) .
- Colchicine: A non-carbamate antimitotic agent that directly depolymerizes microtubules at higher concentrations (50 ppm), contrasting with IPC's mechanism .
Herbicidal Activity
- IPC: Induces pollen semi-sterility in Nicotiana sylvestris by disrupting microtubule-dependent processes during microsporogenesis. Mutants resistant to IPC exhibit cytogenetic abnormalities, suggesting microtubule-related gene mutations .
- Isopropyl-N-[m-chlorophenyl]carbamate: The chlorine substituent likely enhances soil persistence and broad-spectrum weed control compared to non-halogenated analogs .
Toxicity and Mutagenicity
- IPC: Not directly linked to carcinogenicity in the Ames test framework, which shows high correlation between mutagenicity and carcinogenicity for many carbamates .
- However, specific mutagenicity data are lacking .
- 4-Nitrophenyl derivatives: Nitro groups are often associated with mutagenicity due to nitroreductase activation, a concern absent in non-nitrated carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
